molecular formula C13H19BrOZn B14897343 2-n-HeptyloxyphenylZinc bromide

2-n-HeptyloxyphenylZinc bromide

Cat. No.: B14897343
M. Wt: 336.6 g/mol
InChI Key: AWBGQWBFPSRQLY-UHFFFAOYSA-M
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Description

2-n-HeptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C13H19BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the field of synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-n-HeptyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-heptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 2-n-heptyloxyphenyl bromide in THF.
  • Addition of zinc dust or zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-n-HeptyloxyphenylZinc bromide primarily undergoes nucleophilic substitution reactions. It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds .

Common Reagents and Conditions

    Reagents: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate).

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-n-HeptyloxyphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-n-HeptyloxyphenylZinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to the electrophilic center of the substrate, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which enhance the reaction efficiency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Similar in structure but lacks the heptyloxy group.

    2-n-HeptyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

    2-n-HeptyloxyphenylLithium: Another organometallic compound with lithium instead of zinc.

Uniqueness

2-n-HeptyloxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of the heptyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);heptoxybenzene

InChI

InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h6-8,10H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AWBGQWBFPSRQLY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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